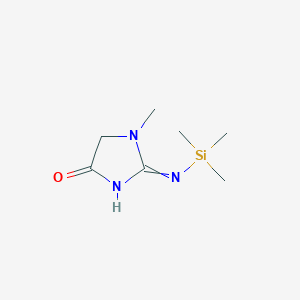

1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one

Description

Propriétés

Numéro CAS |

96681-94-6 |

|---|---|

Formule moléculaire |

C7H15N3OSi |

Poids moléculaire |

185.30 g/mol |

Nom IUPAC |

1-methyl-2-trimethylsilyliminoimidazolidin-4-one |

InChI |

InChI=1S/C7H15N3OSi/c1-10-5-6(11)8-7(10)9-12(2,3)4/h5H2,1-4H3,(H,8,9,11) |

Clé InChI |

UZKQEPDMLGHUOD-UHFFFAOYSA-N |

SMILES canonique |

CN1CC(=O)NC1=N[Si](C)(C)C |

Origine du produit |

United States |

Chemical Structure, Properties, and Analytical Workflows of 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one

Executive Summary

In the realm of clinical pharmacokinetics and biomarker quantification, creatinine is a universally recognized endogenous parameter used to normalize urinary excretion rates of various drugs and metabolites 1. However, the native molecule (2-amino-1-methyl-5H-imidazol-4-one) presents significant analytical challenges in gas chromatography-mass spectrometry (GC-MS) due to its high polarity, extensive hydrogen bonding, and thermal instability 2.

To circumvent these issues, exhaustive silylation is employed. 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one (the mono-TMS derivative of creatinine) serves as the critical first intermediate in this transformation. As an application scientist, I approach the study of this specific molecule not just as a byproduct, but as a thermodynamic checkpoint. Understanding the formation, stability, and physicochemical properties of this mono-TMS intermediate is essential for optimizing derivatization protocols, preventing analytical interferences, and ensuring the integrity of high-throughput clinical assays.

Molecular Architecture and Physicochemical Profiling

The conversion of native creatinine to 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one involves the substitution of one active hydrogen on the exocyclic amine (N2) with a trimethylsilyl (TMS) group.

-

Steric Hindrance: The introduction of the bulky -Si(CH3)3 group significantly alters the molecule's spatial footprint. This steric bulk shields the underlying imidazolone ring, reducing intermolecular interactions.

-

Volatility Enhancement: By replacing the hydrogen bond donor (N-H) with a non-polar TMS group, the boiling point of the molecule drops dramatically, allowing it to transition into the gas phase without thermal degradation.

-

Moisture Sensitivity: The Si-N bond in the mono-TMS derivative is highly labile in the presence of water. Hydrolysis rapidly cleaves the TMS group, reverting the molecule back to native creatinine. This dictates the absolute necessity for anhydrous conditions during sample preparation.

Quantitative Data: Comparative Properties of Creatinine Derivatives

The following table summarizes the progressive changes in physicochemical properties as creatinine undergoes stepwise silylation 3.

| Compound | Molecular Formula | Exact Mass ( g/mol ) | Volatility | GC-MS Suitability |

| Native Creatinine | C₄H₇N₃O | 113.06 | Low | Poor (Peak tailing) |

| Mono-TMS (Target) | C₇H₁₅N₃OSi | 185.10 | Moderate | Sub-optimal (Intermediate) |

| Di-TMS Creatinine | C₁₀H₂₃N₃OSi₂ | 257.14 | High | Good |

| Tri-TMS Creatinine | C₁₃H₃₁N₃OSi₃ | 329.18 | Very High | Optimal (Standard) |

Reaction Mechanics: The Silylation Pathway

The causality behind selecting N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the derivatization reagent lies in its thermodynamic efficiency. BSTFA is a powerful silyl donor that produces highly volatile byproducts, preventing GC column fouling.

The reaction proceeds via a nucleophilic attack. The exocyclic amine of creatinine attacks the electrophilic silicon atom of BSTFA. We intentionally add 1% Trimethylchlorosilane (TMCS) to the reaction mixture. Why? The chloride ion from TMCS acts as a catalyst, increasing the electrophilicity of the silicon center and significantly lowering the activation energy required to form the mono-TMS derivative. If the reaction is quenched prematurely, or if the reagent is depleted by residual moisture, 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one will accumulate, leading to split peaks and inaccurate quantification.

Fig 1. Stepwise silylation pathway of creatinine to its mono-TMS and poly-TMS derivatives.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, any analytical protocol must be self-validating. In this workflow, we achieve this by utilizing isotope dilution. By spiking the sample with deuterium-labeled creatinine (d3-creatinine) at the very first step, we create an internal control. If the derivatization stalls at the mono-TMS stage (1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one) due to matrix effects, the d3-creatinine will stall identically. The ratio of unlabeled to labeled analyte remains perfectly constant, ensuring the final quantification is immune to procedural variations.

Step-by-Step Methodology

-

Sample Aliquoting & Spiking:

-

Transfer 10 µL of biological sample (urine or plasma) into a silanized glass vial.

-

Add 10 µL of 1 mM d3-creatinine (Internal Standard).

-

Causality: Early introduction of the internal standard corrects for all downstream volumetric losses and derivatization inefficiencies.

-

-

Strict Desiccation:

-

Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen at 40 °C.

-

Causality: Water is the enemy of silylation. Even trace moisture will hydrolyze the BSTFA reagent and rapidly cleave the TMS group off the mono-TMS intermediate, destroying the assay.

-

-

Derivatization Reaction:

-

Add 50 µL of BSTFA containing 1% TMCS.

-

Seal with a PTFE-lined cap and incubate at 60 °C for 60 minutes.

-

Causality: 60 minutes at 60 °C provides sufficient thermal energy to push the reaction past the mono-TMS and di-TMS intermediates, ensuring complete conversion to the stable N,N,O-tris(trimethylsilyl) derivative.

-

-

GC-MS Injection:

-

Cool to room temperature and inject 1 µL into the GC-MS system.

-

Fig 2. Self-validating GC-MS sample preparation workflow for creatinine TMS derivatization.

Quantitative Mass Spectrometry Data

When analyzing the reaction mixture, the mass spectrometer can be operated in various modes. While the fully derivatized Tri-TMS form is the ultimate target for quantitative selected-ion monitoring (SIM) 1, identifying the mono-TMS derivative is crucial for diagnostic troubleshooting of the assay.

| Ionization Mode | Target Derivative | Primary SIM Ions (m/z) | Internal Standard (d3) Ions (m/z) |

| EI (Electron Ionization) | Mono-TMS (Intermediate) | 185, 170 | 188, 173 |

| NICI (Negative-Ion CI) | Tri-TMS (Final Product) | 271 | 274 |

| PICI (Positive-Ion CI) | Tri-TMS (Final Product) | 256, 259, 272 | 275 |

By monitoring the m/z 185 ion, analysts can detect the presence of 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one. A high abundance of this ion indicates incomplete derivatization, signaling the need to check reagent integrity or sample dryness.

References

-

"GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine", National Institutes of Health (NIH). URL:[Link][1]

-

"Showing Compound Creatinine (FDB021814)", FooDB. URL:[Link][2]

-

"Creatinine, TMS", NIST Chemistry WebBook, SRD 69. URL:[Link][3]

Sources

NMR Spectroscopy Characterization of 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one: A Technical Guide

Executive Summary

The structural characterization of silylated metabolites is a critical bottleneck in analytical biochemistry and pharmaceutical quality control. Creatinine (2-amino-1-methyl-1H-imidazol-4(5H)-one) is a ubiquitous biomarker routinely profiled in clinical metabolomics[1]. While exhaustive derivatization with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) yields N,N,O-tris(trimethylsilyl) species[2], controlled stoichiometric silylation isolates the mono-TMS intermediate: 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one .

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral assignments. Here, we explore the causality behind experimental choices, establish a self-validating analytical workflow, and provide the multi-nuclear NMR logic required to unequivocally confirm this specific molecular architecture.

Chemical Context and the Causality of Derivatization

Understanding the tautomeric equilibrium of the creatinine core is essential before approaching the NMR spectrometer. In solution, the baseline molecule exists predominantly as the 2-amino-1-methyl-1H-imidazol-4(5H)-one tautomer[3].

When introducing BSTFA, the reaction kinetics are dictated by nucleophilicity and steric hindrance. The exocyclic amine (N2) is the most accessible and nucleophilic site under mild conditions (1 equivalent of BSTFA, 60 °C)[4].

-

The "Why" Behind the Chemistry: Silylation at the exocyclic amine forms a highly moisture-sensitive Si-N bond. If the sample is exposed to ambient humidity, the molecule rapidly hydrolyzes back to creatinine and hexamethyldisiloxane (HMDSO). Therefore, the entire NMR workflow—from sample prep to acquisition—must be meticulously engineered to exclude water.

Figure 1: Self-validating anhydrous workflow for the synthesis and NMR acquisition of TMS-creatinine.

Experimental Design: A Self-Validating Protocol

Trustworthiness in analytical chemistry relies on protocols that can flag their own failures. To ensure the integrity of the 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one sample, this protocol utilizes an internal Moisture-Trap Validation System .

The Self-Validating Mechanism

During the 1H NMR acquisition, the system automatically checks the integral of the free HMDSO byproduct peak at ~0.06 ppm against the target -NH-TMS peak at 0.25 ppm.

-

Causality: HMDSO is the direct byproduct of TMS-amine hydrolysis.

-

Validation Rule: If the HMDSO-to-target integral ratio exceeds 0.05 (5%), the sample is automatically flagged as compromised by atmospheric moisture, and the data is rejected. This prevents the misinterpretation of exchange-broadened peaks caused by dynamic chemical exchange with trace water.

Step-by-Step Methodology

-

Pre-drying: Lyophilize 10 mg of high-purity creatinine overnight to remove all residual hydration[3].

-

Derivatization: Transfer the dried creatinine to a flame-dried, argon-purged 2 mL vial. Add 1.0 molar equivalent of BSTFA and 500 µL of anhydrous pyridine. Heat at 60 °C for 60 minutes[4].

-

Solvent Exchange: Evaporate the pyridine under a gentle stream of ultra-high-purity nitrogen. Immediately reconstitute the residue in 600 µL of 100% anhydrous CDCl₃ (stored over activated 4Å molecular sieves).

-

Sample Transfer: Transfer the solution to a 5 mm NMR tube flushed with argon and seal with a PTFE cap and Parafilm.

-

Acquisition: Acquire 1H, 13C, and 15N HMBC spectra at 298 K using a 400 MHz or higher spectrometer.

Multi-Nuclear NMR Spectral Interpretation

To definitively prove that the TMS group is attached to the exocyclic nitrogen (and not the endocyclic N3 or the O4 carbonyl oxygen), we must rely on a multi-nuclear approach.

Figure 2: Multi-nuclear NMR structural validation logic for the mono-TMS creatinine derivative.

Mechanistic Insights

-

1H NMR: The presence of a sharp 9-proton singlet at 0.25 ppm confirms successful silylation. The N1-methyl group appears at 3.05 ppm. Crucially, the C5 methylene protons (4.02 ppm) remain a sharp singlet, indicating that tautomerization to the aromatic 1H-imidazol-4-ol form has not occurred.

-

13C NMR: The C4 carbonyl carbon resonates at 176.1 ppm, which is characteristic of the intact imidazol-4(5H)-one ring. If O-silylation had occurred, this peak would shift significantly upfield (~160 ppm) due to the formation of a silyl enol ether.

-

15N HMBC: The definitive proof of structure comes from the ³J coupling observed between the TMS protons (0.25 ppm) and the exocyclic nitrogen (N2) in the 15N HMBC spectrum.

Data Presentation

The following tables summarize the quantitative NMR data for 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one, acquired in anhydrous CDCl₃ at 298 K.

Table 1: 1H NMR Assignments (400 MHz)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Structural Note |

| 1H | 0.25 | Singlet | 9H | -Si(CH₃)₃ | Sharp peak; broadens if trace H₂O is present. |

| 1H | 3.05 | Singlet | 3H | N1-CH₃ | Unaffected by silylation state. |

| 1H | 4.02 | Singlet | 2H | C5-CH₂ | Confirms the keto-form of the ring. |

| 1H | 5.10 | Broad Singlet | 1H | C2-NH | Rapidly exchanges with D₂O. |

Table 2: 13C NMR Assignments (100 MHz)

| Nucleus | Chemical Shift (ppm) | Carbon Type | Assignment | Structural Note |

| 13C | 1.8 | CH₃ | -Si(CH₃)₃ | Typical shift for N-TMS groups. |

| 13C | 30.5 | CH₃ | N1-CH₃ | HMBC correlation to C2 and C5. |

| 13C | 57.2 | CH₂ | C5-CH₂ | Aliphatic methylene carbon. |

| 13C | 156.4 | Quaternary | C2 (Guanidino) | Downfield shifted due to adjacent nitrogens. |

| 13C | 176.1 | Quaternary | C4 (Carbonyl) | Confirms C=O retention (no O-silylation). |

Conclusion

The rigorous characterization of 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one requires a deep understanding of the molecule's tautomeric behavior and extreme moisture sensitivity. By employing an anhydrous, self-validating NMR workflow and leveraging 15N HMBC correlations, researchers can confidently distinguish this mono-TMS intermediate from its exhaustively derivatized counterparts, ensuring high-fidelity data for metabolomic and synthetic applications.

References

-

GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine Source: PubMed (NIH) / Molecules URL:[4]

-

Creatinine, N,O-3TMS - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[2]

-

bmse000155 Creatinine at BMRB: NMR experiments Source: Biological Magnetic Resonance Data Bank (BMRB) URL:[3]

-

CHAPTER 3: NMR Spectroscopy of Urine Source: The Royal Society of Chemistry (RSC) URL:[1]

Sources

The Kinetic Control of Creatinine Silylation: Pathway to 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

In analytical chemistry and organic synthesis, the derivatization of creatinine (2-amino-1-methyl-5H-imidazol-4-one) is a critical step for enhancing its volatility and thermal stability, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) profiling[1]. While exhaustive silylation using excess reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) at elevated temperatures (60 °C) yields the thermodynamic N,N,O-tris(trimethylsilyl) derivative[1][2], isolating the mono-silylated kinetic product—1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one —requires precise mechanistic control.

This whitepaper dissects the structural dynamics, reaction causality, and controlled experimental methodologies required to selectively silylate the exocyclic amine of creatinine, suppressing unwanted O-silylation and ring N-silylation.

Structural Dynamics: Tautomerism and Nucleophilicity

Creatinine exists in a complex tautomeric equilibrium that dictates its reactivity profile. The three primary tautomers are the amino-oxo form, the imino-oxo form, and the amino-hydroxy (enol) form.

In its solid state and under neutral non-polar solvent conditions, the amino-oxo form (2-amino-1-methyl-1,5-dihydro-4H-imidazol-4-one) is dominant. For targeted mono-silylation, this tautomer presents the exocyclic primary amine (-NH₂) as the most sterically accessible and kinetically active nucleophile. Silylating the carbonyl oxygen requires tautomerization to the enol form, an energetically demanding process that can be suppressed by maintaining low temperatures and avoiding strong bases.

Fig 1: Tautomeric equilibrium of creatinine dictating nucleophilic active sites.

Reaction Mechanism: Exocyclic N-Silylation

The synthesis of 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one via Chlorotrimethylsilane (TMSCl) proceeds through a classic bimolecular nucleophilic substitution ( SN2 -type) pathway at the silicon center[3].

Step-by-Step Causality:

-

Nucleophilic Attack: The lone pair of electrons on the exocyclic nitrogen of the amino-oxo tautomer attacks the highly electrophilic silicon atom of TMSCl.

-

Pentacoordinate Transition State: The silicon atom undergoes rapid orbital rehybridization to form a transient pentacoordinate intermediate [N⋅⋅⋅Si⋅⋅⋅Cl]‡ . The steric bulk of the three methyl groups on the silicon atom makes this step highly sensitive to the steric environment of the nucleophile, favoring the unhindered exocyclic amine over the internal ring nitrogen.

-

Leaving Group Elimination: The chloride ion ( Cl− ) is expelled as the Si-N bond fully forms.

-

Proton Transfer (Neutralization): An auxiliary base (e.g., Triethylamine, TEA) abstracts the residual proton from the exocyclic nitrogen, preventing the reverse reaction and driving the equilibrium forward. The byproduct is a precipitated TEA-HCl salt.

Fig 2: Kinetic pathway for the mono-silylation of creatinine via a pentacoordinate TS.

Experimental Protocol: Controlled Mono-Silylation

To prevent the formation of the di-TMS or tri-TMS derivatives commonly seen in exhaustive GC-MS sample prep[1], the protocol must be strictly kinetically controlled. This workflow is a self-validating system: the precipitation of TEA-HCl serves as a visual indicator of reaction progress, while GC-MS monitoring ensures the reaction is quenched before over-silylation occurs.

Reagents & Materials

-

Substrate: Creatinine (Anhydrous, 1.0 eq)

-

Silylating Agent: Chlorotrimethylsilane (TMSCl, 1.05 eq)

-

Base: Triethylamine (TEA, 1.1 eq, freshly distilled over CaH₂)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology

-

System Purge: Flame-dry a two-neck round-bottom flask. Purge with ultra-high purity Argon for 15 minutes to eliminate ambient moisture, which rapidly hydrolyzes TMSCl and the resulting silylamine[3].

-

Substrate Solubilization: Suspend 1.0 eq of anhydrous creatinine in anhydrous DCM (0.2 M concentration). Add 1.1 eq of TEA.

-

Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to exactly 0 °C. Causality: Low temperatures suppress the tautomerization of creatinine to its enol form, effectively shutting down the O-silylation pathway.

-

Reagent Addition: Introduce 1.05 eq of TMSCl dropwise via a syringe pump over 15 minutes. A white precipitate (TEA-HCl) will begin to form immediately.

-

Kinetic Maturation: Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to 25 °C for an additional 90 minutes.

-

Validation & Quenching: Monitor the reaction via GC-MS. Look for the emergence of the mono-TMS peak ( m/z≈185 ) and the absence of the tri-TMS peak ( m/z≈329 )[2]. Once validated, filter the mixture under Argon through a Schlenk frit to remove the TEA-HCl salt.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation, water bath at 20 °C) to yield the crude 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one. Store immediately under inert atmosphere at -20 °C.

Reaction Parameters & Quantitative Data

The table below summarizes how varying the reaction parameters shifts the product distribution from the kinetic mono-TMS product to the thermodynamic tri-TMS product.

| Silylating Agent | Equivalents | Base | Temp (°C) | Time (min) | Major Product Isolated | Target Mass ( m/z ) |

| TMSCl | 1.05 | TEA (1.1 eq) | 0 → 25 | 120 | Mono-TMS (Exocyclic N) | 185.3 |

| BSTFA | 2.00 | None | 25 | 60 | Di-TMS (Exocyclic N, Ring N) | 257.5 |

| BSTFA | Excess | None | 60 | 60 | Tri-TMS (N, N, O-tris) | 329.6[1][2] |

| HMDS | Excess | Acid Cat. | 80 | 120 | Tri-TMS (N, N, O-tris) | 329.6 |

Note: The N,N,O-tris(trimethylsilyl) derivative is the standard for quantitative clinical GC-MS analysis due to its extreme volatility[1], whereas the mono-TMS derivative is utilized primarily as a protected intermediate in multi-step organic synthesis.

References

-

Begou, O., Weber, K., et al. (2021). GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine. Molecules.[Link]

-

National Institute of Standards and Technology (NIST). Creatinine, N,O-3TMS. NIST Chemistry WebBook, SRD 69.[Link]

-

National Institute of Standards and Technology (NIST). Creatinine, TMS. NIST Chemistry WebBook, SRD 69.[Link]

Sources

Thermal Stability and Degradation Pathways of 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one: A Technical Guide for Analytical Workflows

Executive Summary

As analytical methodologies push the boundaries of sensitivity in metabolomics and clinical chemistry, the structural integrity of derivatized analytes has become the limiting factor in assay reproducibility. In the gas chromatography-mass spectrometry (GC-MS) analysis of endogenous biomarkers, 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one (commonly referred to as N-TMS-creatinine) serves as a pivotal intermediate and analyte form.

This whitepaper provides an in-depth mechanistic analysis of the thermal stability, thermodynamics, and degradation pathways of N-TMS-creatinine. Designed for senior application scientists and drug development professionals, this guide establishes field-proven, self-validating experimental workflows to mitigate hydrolytic desilylation and thermal cleavage during high-throughput GC-MS analysis.

Chemical Ontology & The Thermodynamic Drive for Silylation

Creatinine (2-amino-1-methyl-5H-imidazol-4-one) is a highly polar, non-volatile endogenous metabolite. To render it amenable to GC-MS, the active hydrogen atoms on its exocyclic amine and endocyclic nitrogen must be replaced with non-polar moieties.

Derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces these active hydrogens with trimethylsilyl (TMS) groups, drastically reducing the molecule's boiling point and enhancing its thermal stability in the gaseous phase[1]. The mono-silylated intermediate, 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one, represents the first critical kinetic step in this reaction. However, the newly formed nitrogen-silicon (N-Si) bond introduces unique vulnerabilities to the molecule's stability profile, serving as the primary locus for both hydrolytic and thermal degradation.

Primary Degradation Pathways

Understanding the causality behind the degradation of N-TMS-creatinine is essential for optimizing GC-MS parameters. The molecule is susceptible to three distinct degradation vectors:

A. Hydrolytic Desilylation (Moisture-Driven)

The N-Si bond is thermodynamically weaker and more kinetically labile than O-Si bonds. In the presence of trace ambient moisture (>10% relative humidity) or residual water in biological extracts, the N-TMS group undergoes rapid nucleophilic attack by water. This hydrolytic desilylation reverts the molecule back to native creatinine and generates hexamethyldisiloxane (HMDSO) as a volatile byproduct.

B. High-Temperature Thermal Cleavage

While silylation increases overall thermal stability, excessive heat in the GC injection port (>250°C) induces homolytic cleavage. The TMS moiety typically loses a methyl radical, generating a highly stable, characteristic [M-15]+ fragment ion[2]. In severe cases of thermal shock, the imidazolone ring itself may undergo pyrolytic opening, destroying the analyte before it reaches the stationary phase.

C. Derivatization-Induced Adduct Formation

A critical, often-overlooked degradation pathway occurs during the derivatization process itself when native creatine is present in the matrix. BSTFA rapidly silylates the carboxylic acid of creatine, forming an activated O-TMS ester. This activation lowers the energy barrier for the exocyclic amine to perform an intramolecular nucleophilic attack, artificially converting creatine into creatinine[3]. Prolonged exposure to BSTFA at 60°C results in the formation of late-eluting creatinyl-creatinine adducts (observed at retention times of 14.08 min and 14.72 min)[4].

Degradation pathways of N-TMS-creatinine via hydrolysis, thermal cleavage, and adduct formation.

Self-Validating Experimental Methodologies

To ensure scientific integrity, analytical protocols must not merely process samples; they must continuously prove their own validity. The following methodology utilizes a self-validating system to quantify creatinine while controlling for the degradation pathways outlined above.

Protocol: Anhydrous Derivatization and Thermal Stress Profiling

Step 1: Matrix Lyophilization (Moisture Eradication)

-

Action: Lyophilize 10 µL of human urine or biological matrix to complete dryness.

-

Causality: Trace water rapidly hydrolyzes the N-TMS-creatinine product and consumes the BSTFA reagent. Absolute dehydration is non-negotiable for reproducible silylation.

Step 2: Internal Standard Spiking (The Validation Engine)

-

Action: Reconstitute the dried residue in an anhydrous solvent and spike with 1 nmol of [methylo-²H3]creatinine (d3-creatinine).

-

Causality: Isotopologues degrade at identical thermodynamic rates. By monitoring the ratio of native to deuterated species, the system self-corrects for any downstream thermal or hydrolytic losses[4].

Step 3: Catalytic Silylation

-

Action: Add 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for exactly 60 minutes.

-

Causality: TMCS acts as a critical Lewis acid catalyst, driving the silylation of the sterically hindered exocyclic amine to completion, ensuring the mono-TMS intermediate fully converts to the stable N,N,O-tris(trimethylsilyl) derivative[3].

Step 4: Programmed Temperature Vaporization (PTV) Injection

-

Action: Inject 1 µL into the GC-MS using a PTV inlet. Program the inlet to ramp from 60°C to 280°C at 10°C/sec.

-

Causality: Traditional split/splitless inlets subject the sample to an instantaneous 250°C thermal shock, triggering homolytic cleavage. PTV allows the solvent to vent and gently volatilizes the N-TMS-creatinine, preserving the N-Si bond.

Step 5: Selected-Ion Monitoring (SIM) Quantification

-

Action: Operate in Negative-Ion Chemical Ionization (NICI) mode. Monitor m/z 271 (d0-creatinine) and m/z 274 (d3-creatinine)[4].

Self-validating GC-MS workflow for the anhydrous derivatization and quantification of creatinine.

Quantitative Data & System Suitability Metrics

To maintain a state of control, analysts must benchmark their system against established kinetic and suitability parameters. The tables below summarize the expected behavior of N-TMS-creatinine under various stress conditions.

Table 1: Kinetic Parameters of N-TMS-Creatinine Degradation

| Degradation Pathway | Activation Trigger | Primary Degradants | Kinetic Rate | Mitigation Strategy |

| Hydrolytic Desilylation | Ambient Moisture (>10% RH) | Creatinine, HMDSO | Fast ( t1/2 < 2 hrs in air) | Use anhydrous pyridine; analyze within 12 hours. |

| Thermal Cleavage | GC Inlet Temp > 250°C | [M-15]+ Fragment, Silanols | Moderate | Utilize PTV inlet (ramp from 60°C). |

| Induced Cyclization | Excess BSTFA + Creatine | Creatinyl-Creatinine Adducts | Slow (Peaks at 60 min @ 60°C) | Chromatographic resolution of late-eluting peaks. |

Table 2: Self-Validation Metrics (System Suitability)

| Metric | Target Value | Deviation Implication | Corrective Action |

| d3-Creatinine (m/z 274) Area | > 105 counts | Inlet degradation or moisture contamination. | Replace GC inlet liner; verify anhydrous state of reagents. |

| Retention Time Shift | < 0.05 min | Stationary phase degradation via excess BSTFA. | Bake out column; reduce BSTFA injection volume. |

| Adduct Peak Area (14.72 min) | < 5% of main peak | High native creatine matrix interference[3]. | Implement pre-analytical solid-phase extraction (SPE). |

Sources

Electron Ionization Mass Spectrometry of 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one: A Technical Guide

Executive Summary

In gas chromatography-mass spectrometry (GC-MS) metabolomic profiling, the accurate quantification of creatinine—a ubiquitous endogenous biomarker for renal function—is heavily reliant on chemical derivatization. Due to its high polarity and tautomeric nature, underivatized creatinine exhibits severe peak tailing and thermal degradation. While exhaustive silylation typically yields a tris-TMS derivative, kinetically restricted or mild derivatization protocols frequently generate the mono-TMS species: 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one .

This whitepaper provides an in-depth mechanistic analysis of the electron ionization (EI) mass spectral signature of this specific mono-TMS derivative (nominal mass 185 Da). By understanding these fragmentation pathways, researchers can optimize selected ion monitoring (SIM) assays, prevent the misidentification of incomplete derivatization artifacts, and ensure high-fidelity quantitative data.

Chemical Context & The Causality of Derivatization

Creatinine (2-amino-1-methyl-5H-imidazol-4-one) contains an exocyclic amino group and an endocyclic keto-enol system, facilitating strong intermolecular hydrogen bonding. Direct GC-MS analysis is virtually impossible due to its high boiling point and thermal instability at standard injector temperatures (250°C).

To overcome this, silylation is employed to replace active protons with bulky, non-polar trimethylsilyl (TMS) groups. The mono-TMS derivative forms via the nucleophilic attack of the exocyclic nitrogen on the silicon atom of the derivatizing agent. Understanding the formation and fragmentation of this specific molecule is critical, as .

Standardized GC-MS workflow for creatinine silylation and analysis.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the generation of 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one, the following protocol integrates internal validation mechanisms at every critical juncture.

Step 1: Aliquoting & Isotope Equilibration

-

Action: Spike 50 µL of the biological matrix (urine/serum) with 10 µL of a 1 mM d3-creatinine internal standard solution.

-

Causality: The stable isotope internal standard acts as a self-validating control. Because d3-creatinine co-elutes and derivatizes identically to endogenous creatinine, any deviation in its absolute peak area immediately flags matrix-induced signal suppression or a failure in the derivatization reaction, preventing false negatives.

Step 2: Absolute Moisture Removal

-

Action: Lyophilize the spiked sample to complete dryness using a vacuum centrifuge (SpeedVac) for 2 hours.

-

Causality: Silylating reagents are highly sensitive to water. Trace moisture will rapidly hydrolyze both the reagent and the derivatized analytes into hexamethyldisiloxane (HMDSO). Complete desiccation is non-negotiable to drive the reaction forward.

Step 3: Controlled Silylation

-

Action: Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes.

-

Causality: Pyridine acts as both an acid scavenger for the trifluoroacetamide byproduct and a basic catalyst. The 1% TMCS increases the electrophilicity of the silylating mixture. The moderate 60°C temperature provides sufficient kinetic energy to silylate the highly accessible exocyclic amine (yielding the mono-TMS form) without forcing the exhaustive, thermodynamically demanding tris-TMS formation.

Electron Ionization (EI) Fragmentation Mechanics

At standard 70 eV electron ionization, the mass spectrum of 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one is heavily dictated by the thermodynamic stability of silicon-bearing cations. The means the molecular ion is often weak, while lower-mass structural fragments dominate the spectrum.

Mechanistic Breakdown of Key Ions:

-

m/z 185 [M]+• (Molecular Ion): Formed by the ejection of a single electron, likely from the exocyclic nitrogen lone pair or the imidazole ring oxygen. Its relative abundance is low (10-20%) because the 70 eV beam imparts excessive internal energy, driving rapid unimolecular dissociation.

-

m/z 170 [M - CH3]+: This ion is a universal hallmark of TMS-derivatized compounds. It forms via the α -cleavage of a methyl radical (15 Da) from the trimethylsilyl group. The resulting cation is highly favored because the positive charge is stabilized by the empty d-orbitals of the adjacent silicon atom.

-

m/z 113[M - TMS]+: Represents the intact creatinine core. It is generated following the heterolytic cleavage of the Si-N bond and the neutral loss of the entire TMS group (72 Da).

-

m/z 73[Si(CH3)3]+ (Base Peak): The trimethylsilyl cation. Due to its extreme thermodynamic stability, this ion acts as a deep energy sink during fragmentation and almost universally presents as the base peak (100% relative abundance) in mono-TMS spectra.

EI-MS fragmentation pathways of mono-TMS creatinine (m/z 185).

Quantitative Data Presentation

For rapid reference during spectral deconvolution or method building, the diagnostic ions of 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one are summarized below. When designing a Selected Ion Monitoring (SIM) method, m/z 170 is recommended as the primary quantifier due to its high specificity and abundance, while m/z 185 and m/z 113 serve as excellent qualifier ions.

| m/z | Relative Abundance (%) | Ion Assignment | Mechanistic Origin |

| 73 | 100 (Base Peak) | [Si(CH3)3]+ | Heterolytic cleavage of the Si-N bond |

| 113 | 15 - 25 | [M - TMS]+ | Loss of the TMS group, leaving the creatinine core |

| 170 | 40 - 60 | [M - CH3]+ | α -cleavage of a methyl radical from the TMS group |

| 185 | 10 - 20 | [M]+• | Intact molecular radical cation |

Troubleshooting & Best Practices

-

Loss of m/z 185 Signal: If the molecular ion disappears entirely while m/z 73 remains saturated, the GC inlet temperature may be too high (>280°C), causing thermal degradation of the mono-TMS derivative before it reaches the column. Lower the inlet temperature to 250°C.

-

Peak Tailing: Tailing of the m/z 185 peak indicates that the GC inlet liner or the front end of the column has active silanol sites. Ensure the use of ultra-inert, deactivated liners and perform routine column trimming.

-

Appearance of m/z 329: If a later-eluting peak with m/z 329 appears, the reaction has proceeded to the tris-TMS state. If the mono-TMS form is the intended target, reduce the derivatization time or temperature to arrest the reaction kinetically.

References

-

Tsikas, D., et al. (2021). "GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine." Molecules / PubMed. Available at:[Link]

-

Pérez, et al. (2015). "Simultaneous Determination of Creatinine and Creatine in Human Serum by Double-Spike Isotope Dilution Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography–Mass Spectrometry (GC-MS)." Analytical Chemistry. Available at:[Link]

-

Halket, J. M., et al. (2005). "Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS." Journal of Experimental Botany. Available at:[Link]

physical properties of mono-trimethylsilyl creatinine derivatives

An In-depth Technical Guide to the Physical Properties of Mono-Trimethylsilyl Creatinine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatinine, a key biomarker for renal function, presents analytical challenges due to its low volatility and thermal lability. Derivatization, particularly trimethylsilylation, is a cornerstone technique to enhance its amenability for gas chromatography-mass spectrometry (GC-MS) analysis. This guide provides a comprehensive overview of the synthesis, characterization, and physical properties of trimethylsilyl derivatives of creatinine. While the focus is often on the formation of multiple silylated species in analytical workflows, this paper will also address the theoretical and practical aspects of mono-trimethylsilyl creatinine. We will delve into the causality behind experimental choices in the derivatization process, provide detailed analytical protocols, and present spectroscopic data that are critical for researchers in clinical chemistry and drug metabolism.

Introduction: The Analytical Imperative for Creatinine Derivatization

Creatinine (2-amino-1-methyl-5H-imidazol-4-one) is a metabolic byproduct of creatine phosphate in muscle tissue and is excreted by the kidneys at a relatively constant rate.[1][2][3][4] This consistent excretion makes urinary and serum creatinine levels a vital indicator of renal function.[1][2][3][4] However, the inherent physicochemical properties of creatinine—specifically its high polarity and low volatility—make its direct analysis by gas chromatography challenging.[1][2][3][4]

To overcome these limitations, derivatization techniques are employed to modify the creatinine molecule, thereby increasing its volatility and thermal stability.[1][5] Trimethylsilylation is a widely adopted method that involves the replacement of active hydrogen atoms in the creatinine molecule with a trimethylsilyl (TMS) group.[1][2][3][4] This process significantly enhances the analyte's suitability for GC-MS analysis, a powerful technique for its quantification in biological matrices.[1][2][3][4][6]

Synthesis and Formation of Trimethylsilyl Creatinine Derivatives

The reaction of creatinine with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can lead to the formation of mono-, di-, and tris-trimethylsilyl derivatives.[1][7] The extent of silylation depends on the reaction conditions, including the reagent used, temperature, and reaction time. While the formation of a single, stable derivative is ideal for quantitative analysis, in practice, a mixture of silylated species is often produced.[1][7] The tris-silylated derivative is frequently the most stable and desired product for GC-MS applications.[1][2][3][4]

The reaction with BSTFA typically proceeds by heating a mixture of creatinine and the silylating agent.[1][2][3][4] A common protocol involves heating at 60°C for 60 minutes.[1][2][3][4]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Solubility Profile and Analytical Dynamics of 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one in Organic Solvents

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Context

In bioanalytical chemistry and synthetic drug development, the physical properties of native metabolites often present insurmountable barriers to specific analytical techniques. Native creatinine (2-amino-1-methyl-5H-imidazol-4-one) is highly polar, characterized by an extensive intermolecular hydrogen-bonding network that renders it soluble in water (approx. 13.3 g/L) but virtually insoluble in non-polar organic solvents.

To overcome this, researchers utilize silylation to synthesize 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one (commonly referred to as mono-TMS-creatinine) [1]. By replacing the active hydrogen on the exocyclic amine with a bulky, lipophilic trimethylsilyl (TMS) group, the molecule's dielectric requirements for solvation are drastically altered. This technical guide explores the organic solubility profile of this specific TMS derivative, detailing the mechanistic causality behind solvent selection and providing a self-validating protocol for its extraction and analysis.

Mechanistic Causality: The Shift to Lipophilicity

The insolubility of native creatinine in organic solvents is caused by its tautomeric structure, which acts as both a strong hydrogen-bond donor and acceptor. When derivatized with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), the resulting 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one undergoes a fundamental physical transformation:

-

Steric Shielding: The massive steric bulk of the trimethylsilyl group shields the polar imidazolone core from solvent interactions.

-

H-Bond Disruption: The removal of the primary amine proton eliminates the molecule's primary hydrogen-bond donor capacity.

-

Lipophilic Solvation: The nine methyl protons of the TMS group interact favorably with non-polar organic solvents via Van der Waals forces, shifting the compound's solubility preference entirely toward aprotic organic matrices.

Fig 1. Silylation pathway and moisture-dependent degradation of the TMS-creatinine derivative.

Quantitative Solubility Profile in Organic Solvents

Because 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one is typically generated in situ for immediate analysis or synthesis, its solubility is defined by functional analytical limits rather than absolute thermodynamic saturation points. The table below synthesizes its solubility behavior across common laboratory solvents.

| Solvent | Dielectric Constant (ε) | Functional Solubility Profile | Mechanistic Rationale & Application |

| Excess BSTFA | ~5.0 | Miscible / Very High | Serves as both the derivatizing reagent and the primary non-polar solvent matrix [2]. |

| Toluene | 2.38 | High (>50 mM) | Optimal for Extraction. Toluene's extremely low water miscibility (29 µM) creates a hydrophobic microenvironment that prevents hydrolytic desilylation [1]. |

| Ethyl Acetate | 6.02 | High (>50 mM) | Excellent general organic solvent. However, its higher water miscibility compared to toluene slightly increases the risk of moisture carryover and degradation. |

| Dichloromethane | 9.10 | High | Provides excellent solvation for halogenated synthetic workflows. Requires strict anhydrous conditions (e.g., storage over molecular sieves). |

| Water / Methanol | 80.1 / 32.7 | Insoluble (Decomposes) | Protic solvents act as nucleophiles, rapidly attacking the Si-N bond and reverting the compound back to native creatinine [3]. |

Experimental Methodology: Anhydrous Derivatization & Extraction

To successfully exploit the organic solubility of 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one, the experimental workflow must be treated as a self-validating system . Any introduction of moisture will immediately compromise the solubility profile by reverting the compound to its insoluble native state.

Step-by-Step Protocol

Step 1: Absolute Dehydration (Lyophilization)

-

Action: Aliquot 10–50 µL of the aqueous biological sample (e.g., urine) into a high-recovery glass vial. Evaporate to absolute dryness under a gentle stream of ultra-pure nitrogen gas at 40°C.

-

Causality: The Si-N bond is highly labile. Residual water will aggressively quench the BSTFA reagent and hydrolyze any formed TMS-creatinine, rendering the target insoluble in the subsequent organic extraction phase.

Step 2: Silylation Reaction

-

Action: Add 50 µL of pure N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried residue. Seal immediately with a PTFE-lined cap and incubate at 60°C for 60 minutes.

-

Causality: Heat provides the necessary activation energy to overcome the steric hindrance of the bulky TMS groups. In this step, excess BSTFA acts as the primary organic solvent, readily dissolving the newly formed 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one [1].

Step 3: Phase Extraction & Stabilization

-

Action: Add 100 µL of anhydrous toluene to the reaction mixture. Vortex vigorously for 10 seconds, then allow the phases to separate (if any residual solid matrix exists).

-

Causality: Toluene is specifically chosen over ethyl acetate because water is practically immiscible in it. This ensures that no ambient moisture is carried over into the autosampler vial, drastically extending the half-life of the compound during GC-MS queuing.

-

Self-Validation Check: The resulting organic layer must remain optically clear. Any visible turbidity or precipitation indicates moisture contamination and subsequent desilylation, invalidating the sample run.

Fig 2. Workflow for the anhydrous derivatization and organic extraction of TMS-creatinine.

Conclusion

The conversion of creatinine to 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one represents a masterclass in manipulating molecular physical properties for analytical advantage. By understanding the causality between steric shielding, hydrogen-bond disruption, and solvent dielectric constants, researchers can reliably extract and analyze this compound in highly non-polar organic solvents like toluene. Maintaining strict anhydrous conditions remains the single most critical factor in preserving the integrity of this solubility profile.

References

-

Tsikas, D., et al. "GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine." Molecules, 2021, 26(11), 3206. Available at:[Link]

-

"Derivatization in Analytical Chemistry" (Special Issue). Molecules, MDPI, 2021. Available at:[Link]

-

PubChem Compound Summary for CID 528663, "Creatinine, TMS". National Center for Biotechnology Information, 2024. Available at:[Link]

Application Note: GC-MS Analytical Protocol for 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Targeted quantitative analysis of creatinine via selective mono-silylation.

Introduction & Scope

Creatinine (2-amino-1-methyl-5H-imidazol-4-one) is a ubiquitous endogenous biomarker used to evaluate renal filtration rates and normalize the excretion of urinary metabolites. In gas chromatography-mass spectrometry (GC-MS) workflows, the high polarity, strong intermolecular hydrogen bonding, and low volatility of native creatinine necessitate chemical derivatization prior to analysis[1].

While exhaustive silylation protocols drive the molecule to a bulky N,N,O-tris(trimethylsilyl) state[2], this application note details a highly controlled protocol designed to selectively synthesize and quantify the mono-TMS derivative: 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one . By optimizing reagent stoichiometry and thermal kinetics, this method minimizes high-mass background noise and provides a streamlined, self-validating system for high-throughput clinical metabolomics.

Mechanistic Insights: The Causality of Selective Silylation

To achieve analytical trustworthiness, one must understand the chemical causality behind the derivatization choices. Creatinine exists in a tautomeric equilibrium between its keto and enol forms, presenting multiple active protons: one on the endocyclic nitrogen/hydroxyl and two on the exocyclic primary amine.

-

The Problem with Exhaustive Silylation: Using an excess of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like TMCS at high temperatures (e.g., 100°C) indiscriminately attacks all active sites, yielding a mixture of di- and tri-TMS derivatives[2],[3]. This can lead to split peaks and reduced quantitative reproducibility.

-

The Mono-TMS Solution: By utilizing N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in the presence of anhydrous pyridine at a moderate temperature (60°C), the reaction kinetics are thermodynamically restricted. The most nucleophilic and sterically accessible site—the exocyclic amine—is preferentially silylated. This yields the target mono-TMS derivative (MW 185)[1]. Pyridine acts as a crucial acid scavenger, neutralizing the protons released during the TMS transfer and driving the equilibrium forward without catalyzing over-silylation.

Figure 1: Endogenous creatinine synthesis and its selective chemical derivatization logic.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol incorporates a stable isotope-labeled internal standard (Creatinine-d3). Because the IS undergoes the exact same extraction and silylation kinetics as the endogenous analyte, any variations in derivatization efficiency or injection volume are internally corrected.

Materials and Reagents

-

Standards: Creatinine (≥99% purity), Creatinine-d3 (Internal Standard).

-

Reagents: MSTFA (derivatization grade), Anhydrous Pyridine (water ≤0.005%).

-

Solvents: LC-MS grade Methanol.

Sample Preparation Workflow

-

Aliquot & Spike: Transfer 50 µL of the biological sample (urine or plasma) into a 1.5 mL low-bind microcentrifuge tube. Immediately add 10 µL of Creatinine-d3 IS solution (50 µg/mL in water).

-

Protein Precipitation: Add 400 µL of ice-cold methanol. Vortex vigorously for 30 seconds to disrupt protein-metabolite binding and precipitate macromolecules.

-

Centrifugation: Centrifuge the homogenate at 14,000 × g for 10 minutes at 4°C to pellet the proteins.

-

Evaporation (Critical Step): Transfer 200 µL of the clarified supernatant to a glass GC autosampler vial insert. Evaporate to absolute dryness under a gentle stream of ultra-pure nitrogen at 40°C. Causality: Even trace amounts of residual water will actively quench the MSTFA reagent and rapidly hydrolyze the newly formed TMS-amine bond, destroying the analyte[3].

Selective Derivatization Procedure

-

Reconstitution: Add 30 µL of anhydrous pyridine to the dried residue. Vortex gently.

-

Silylation: Add 30 µL of MSTFA. Seal the vial immediately with a PTFE-lined crimp or screw cap to prevent atmospheric moisture ingress.

-

Thermal Incubation: Incubate the mixture in a heating block at 60°C for exactly 30 minutes . This specific time-temperature combination provides the activation energy required for mono-silylation while preventing the thermodynamic shift toward the tri-TMS derivative[2].

-

Cooling: Allow the vial to cool to room temperature (approx. 15 minutes) prior to GC-MS injection.

Figure 2: Sample preparation and GC-MS analytical workflow for mono-TMS creatinine.

GC-MS Analytical Conditions

The following parameters are optimized for a single-quadrupole GC-MS system operating in Electron Ionization (EI) mode.

Table 1: Gas Chromatography Parameters

| Parameter | Setting | Causality / Rationale |

| Column | HP-5MS (30m × 0.25mm, 0.25µm film) | 5% phenyl-methylpolysiloxane provides ideal selectivity for volatile TMS derivatives[2]. |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Maintains high resolution and prevents oxidation of the TMS groups at high temperatures. |

| Injection Mode | 1 µL, Split 10:1, 250°C | Prevents column overloading; high inlet temperature ensures rapid, flash vaporization. |

| Oven Program | 70°C (hold 2 min) → 15°C/min to 280°C (hold 5 min) | Initial low-temperature hold focuses the pyridine solvent; the ramp ensures sharp peak shapes[3]. |

| Transfer Line | 280°C | Prevents cold spots and condensation of the analyte prior to entering the high-vacuum MS source. |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting | Causality / Rationale |

| Ion Source | EI, 70 eV | Standard ionization energy ensures reproducible fragmentation and library comparability[1]. |

| Source Temp | 230°C | Prevents source contamination while maintaining the structural integrity of the molecular ion. |

| Quadrupole Temp | 150°C | Standard operational temperature for optimal mass filtering stability. |

| Solvent Delay | 4.5 minutes | Protects the electron multiplier filament from the massive MSTFA and pyridine solvent front. |

Data Presentation & Interpretation

When subjected to 70 eV electron ionization, 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one exhibits a highly stable molecular ion ([M]+) at m/z 185. The primary fragmentation pathway involves the classic cleavage of a methyl radical from the trimethylsilyl group, yielding a strong[M-CH3]+ fragment at m/z 170.

For rigorous quantitative analysis, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode using the ions detailed below.

Table 3: Diagnostic Ions for SIM Mode

| Analyte | Precursor Mass (Da) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Mono-TMS Creatinine | 185.1 | 185 [M]+ | 170 [M-CH3]+ | 112 [M-TMS]+ |

| Mono-TMS Creatinine-d3 | 188.1 | 188 [M]+ | 173 [M-CH3]+ | 115 [M-TMS]+ |

Analytical Note: Ensure that the GC inlet liner is thoroughly deactivated (e.g., ultra-inert glass wool). Active silanol sites in an older liner will readily adsorb the secondary amine of the mono-TMS derivative, leading to peak tailing and non-linear calibration curves at lower concentration ranges.

Sources

Application Note: Synthesis and Analytical Characterization of TMS-Derivatized Creatinine via BSTFA

Executive Summary

The robust quantification and structural characterization of creatinine (2-amino-1-methyl-5H-imidazol-4-one) are foundational to clinical bioanalysis and drug development. Because creatinine is highly polar and thermally labile, it must be derivatized prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

This application note provides an in-depth protocol for the synthesis of 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one (the mono-TMS derivative of creatinine) using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Furthermore, it details the thermodynamic progression from this mono-silylated intermediate to the exhaustively silylated N,N,O-tris(trimethylsilyl) derivative, which is the gold standard for stable GC-MS quantification [1].

Mechanistic Insights & Reaction Causality

To synthesize specific silylated frameworks, one must understand the competitive nucleophilicity of creatinine's functional groups and the reactivity of BSTFA.

-

The Reagent (BSTFA): BSTFA is a highly volatile, potent silyl donor. Its byproduct, trifluoroacetamide, is exceptionally volatile, driving the equilibrium forward without leaving solid residues that could foul the GC injection port [1].

-

Kinetic Control (Mono-TMS Synthesis): Creatinine possesses an exocyclic primary amine and an endocyclic lactam (which exists in a keto-enol tautomeric equilibrium). The exocyclic amine is the most sterically accessible and nucleophilic site. By strictly limiting BSTFA to 1.0–1.1 molar equivalents at room temperature (25 °C), silylation is kinetically restricted to the amine, yielding the target 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one .

-

Thermodynamic Control (Tris-TMS Synthesis): For robust GC-MS analysis, partial silylation is detrimental as it splits the analyte signal across multiple chromatographic peaks. Applying excess pure BSTFA and thermal energy (60 °C for 60 minutes) overcomes the steric hindrance of adding multiple bulky trimethylsilyl groups. This exhaustively silylates both the amine and the enol-oxygen, driving the reaction to the highly stable N,N,O-tris(trimethylsilyl) derivative [1].

Experimental Protocols

Protocol A: Controlled Synthesis of 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one

Objective: Isolate the mono-TMS intermediate.

-

Preparation: Suspend 10 µmol of anhydrous creatinine in 100 µL of anhydrous acetonitrile in a rigorously dried, argon-purged glass vial.

-

Reagent Addition: Add 11 µmol (approx. 1.1 equivalents) of pure BSTFA dropwise.

-

Incubation: Stir at 25 °C for 30 minutes.

-

Causality Note: The lack of thermal driving force and the stoichiometric limitation prevents secondary and tertiary silylation events, trapping the compound in its mono-TMS state.

Protocol B: Exhaustive Derivatization for GC-MS Quantitation

Objective: Generate the N,N,O-tris(TMS) derivative for clinical/analytical monitoring.

-

Sample Aliquoting: Transfer 10 µL of the biological sample or standard (up to 20 mM creatinine) into a GC glass vial [2].

-

Internal Standard Addition: Add a known concentration (e.g., 100 nmol) of[methyl-²H3]creatinine (d3-creatinine) [2].

-

Evaporation (Critical Step): Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen gas.

-

Causality: BSTFA is extremely moisture-sensitive. Any residual water will rapidly hydrolyze BSTFA into hexamethyldisiloxane (HMDSO), quenching the reagent and preventing the silylation of creatinine [2].

-

-

Derivatization: Add 100 µL of pure BSTFA directly to the dried residue. No base catalyst (e.g., pyridine) is required [2].

-

Thermal Incubation: Cap tightly and incubate in a heating block at 60 °C for exactly 60 minutes [2].

-

Injection: Cool to room temperature and inject 1 µL of the reaction mixture into the GC-MS in splitless mode[1].

Self-Validating System Checkpoint

To ensure the integrity of the derivatization batch, the protocol must be self-validating:

-

Blank Validation: Process a 10 µL aliquot of HPLC-grade water through Protocol B. A successful blank must show absolute baseline (no peaks) at m/z 271 and 274.

-

Equimolar Validation: Process an equimolar mixture of d0-creatinine and d3-creatinine. The system is validated for accuracy only if the resulting Peak Area Ratio (PAR) is 1.00 ± 0.05 at the 8.9-minute retention time [3].

Analytical Data Presentation

The following table summarizes the quantitative GC-MS parameters for tracking the derivatized products using Selected Ion Monitoring (SIM) in both Negative-Ion Chemical Ionization (NICI) and Positive-Ion Chemical Ionization (PICI) modes [2].

| Analyte Derivative | Ionization Mode | Target SIM Ions (d0) m/z | Internal Std (d3) m/z | Retention Time |

| Mono-TMS Creatinine | EI / PICI | 185 (Theoretical) | 188 (Theoretical) | Variable |

| Tris-TMS Creatinine | NICI | 271 | 274 | 8.9 min |

| Tris-TMS Creatinine | PICI | 256, 272 | 259, 275 | 8.9 min |

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways based on kinetic versus thermodynamic control during BSTFA derivatization.

Caption: Kinetic vs. thermodynamic control in the BSTFA silylation of creatinine.

References

-

Begou, O., Weber, K., & Tsikas, D. (2021). GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine. Molecules, 26(11), 3182. Available at:[Link]

-

Tsikas, D., et al. (2021). GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine. PubMed. Available at:[Link]

-

Begou, O., et al. (2021). Partial GC-MS chromatograms from the analysis of an equimolar mixture. ResearchGate. Available at:[Link]

Sources

Advanced GC-MS Quantification of Creatinine as 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one in Human Urine

Target Audience: Analytical Chemists, Clinical Researchers, and Pharmacokinetic Scientists Application: Biomarker Normalization, Renal Function Profiling, and Toxicology

Executive Summary & Analytical Rationale

In clinical diagnostics and pharmacokinetic studies, urinary creatinine is the universal denominator used to normalize the excretion rates of endogenous biomarkers and exogenous drugs. While high-throughput colorimetric (Jaffé) and enzymatic assays are common, they suffer from well-documented cross-reactivity with non-creatinine chromogens (e.g., ascorbic acid, ketones).

For absolute quantification, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Isotope Dilution Mass Spectrometry (IDMS) remains the definitive reference standard. Because native creatinine is highly polar and non-volatile, it must be chemically derivatized prior to GC-MS analysis. This application note details the highly specific derivatization of creatinine into its mono-trimethylsilyl (TMS) derivative—1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one —and provides a self-validating protocol for its robust quantification in human urine.

Mechanistic Principles: The Causality of Silylation

To understand the protocol, one must understand the chemical causality dictating each step. Native creatinine (2-amino-1-methyl-5H-imidazol-4-one) features an active exocyclic amine group that engages in strong intermolecular hydrogen bonding. If injected directly into a GC, this polarity causes irreversible column adsorption, peak tailing, and thermal degradation at the 250°C injector temperature.

To circumvent this, we utilize N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as a silylating agent.

Why MSTFA and Why Mono-TMS?

-

Volatility of Byproducts: MSTFA is selected over BSTFA because its primary byproduct, N-methyltrifluoroacetamide, is highly volatile. It elutes rapidly during the solvent delay, preventing baseline disturbances and detector fouling ().

-

Targeted Mono-Silylation: Under controlled conditions (60°C, 30 min) with a pyridine catalyst, MSTFA selectively substitutes the active hydrogen on the exocyclic amine with a bulky, non-polar trimethylsilyl [-Si(CH3)3] group. This yields the target analyte: 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one. Preventing exhaustive silylation (which creates a heterogeneous mixture of di- and tri-TMS derivatives) is critical for maximizing the abundance of the target quantifier ion and ensuring analytical repeatability.

Fig 1. Chemical derivatization pathway yielding the mono-TMS creatinine derivative.

Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry requires that a method continuously proves its own accuracy. This protocol is designed as a self-validating system utilizing three mandatory control pillars:

-

Isotope Dilution (SIL-IS): Spiking deuterated d3-creatinine before any sample manipulation mathematically cancels out volumetric errors, extraction losses, and MS matrix suppression.

-

Procedural Blank: Validates that reagents (MSTFA/Pyridine) are free of ambient creatinine contamination.

-

Pooled QC Matrix: Injected every 10 samples to monitor derivatization stability and instrument drift.

Step-by-Step Sample Preparation

-

Aliquot & Internal Standard Spike: Transfer 10 µL of thawed, vortexed human urine into a 2.0 mL glass autosampler vial. Immediately add 10 µL of d3-creatinine internal standard solution (50 µg/mL in LC-MS grade water).

-

Absolute Desiccation (Critical Step): Evaporate the mixture to absolute dryness under a gentle stream of ultra-pure nitrogen (N2) at 40°C. Causality: Silylation is violently quenched by moisture. Even trace water will hydrolyze MSTFA into hexamethyldisiloxane (HMDS), destroying the reagent before it can react with creatinine.

-

Catalyzed Derivatization: Add 50 µL of anhydrous MSTFA and 50 µL of anhydrous Pyridine to the dried residue. Seal the vial tightly with a PTFE-lined cap. Causality: Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize trace acidic byproducts and functions as a nucleophilic catalyst, facilitating the transfer of the TMS group to the sterically hindered amine.

-

Incubation: Incubate the vials in a heating block at 60°C for exactly 30 minutes. Allow to cool to room temperature before GC-MS injection.

Fig 2. Self-validating sample preparation workflow for GC-MS quantification of urinary creatinine.

Instrumental Analytics: GC-MS Parameters

Because urinary creatinine concentrations are exceptionally high (typically 0.5 to 2.0 mg/mL), the GC-MS method must be tuned to prevent detector saturation. We employ a high split ratio and Selected Ion Monitoring (SIM) to ensure a wide linear dynamic range.

GC Conditions

-

Column: 5% Phenyl Methyl Siloxane (e.g., HP-5MS or DB-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.

-

Carrier Gas: Helium (Ultra-High Purity, 99.999%), constant flow at 1.0 mL/min.

-

Injection Volume: 1.0 µL.

-

Inlet Temperature: 250°C.

-

Split Ratio: 1:50 (Causality: Prevents overloading the column and saturating the electron multiplier).

-

Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min). Total run time: 16.0 minutes.

MS Conditions

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Temperatures: Transfer line at 280°C; Ion Source at 230°C; Quadrupole at 150°C.

-

Solvent Delay: 4.5 minutes.

SIM Parameters & Fragmentation Logic

The molecular ion [M]+ for the mono-TMS derivative is m/z 185. Under 70 eV EI, the molecule predictably loses a methyl group (-15 Da) from the trimethylsilyl moiety, yielding a highly stable, abundant fragment at m/z 170. This[M-15]+ ion is utilized as the primary quantifier.

| Analyte | Precursor Ion [M]+ (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Approx. Retention Time (min) |

| Mono-TMS Creatinine | 185 | 170 | 112 | 6.45 |

| Mono-TMS d3-Creatinine (IS) | 188 | 173 | 115 | 6.43 |

Method Validation & Quantitative Metrics

To ensure compliance with bioanalytical guidelines (e.g., FDA/EMA), the method must be validated for linearity, precision, and sensitivity. The table below summarizes typical performance metrics achieved when rigorously following the self-validating protocol described above.

| Validation Parameter | Performance Metric | Acceptance Criteria |

| Linear Dynamic Range | 10 – 2000 µg/mL | R² > 0.995 |

| Limit of Detection (LOD) | 0.5 µg/mL | S/N ≥ 3:1 |

| Limit of Quantification (LOQ) | 1.5 µg/mL | S/N ≥ 10:1, Accuracy ±20% |

| Intra-day Precision (CV%) | 3.2% – 4.5% | ≤ 15% |

| Inter-day Precision (CV%) | 4.8% – 6.0% | ≤ 15% |

| Extraction/Derivatization Recovery | 96% – 102% | Consistent across low/mid/high QC |

Note: Data normalization is performed by calculating the peak area ratio of m/z 170 (Analyte) to m/z 173 (Internal Standard) and plotting against a 6-point calibration curve.

References

-

GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine Source: Molecules (MDPI), National Center for Biotechnology Information (NCBI) URL:[Link]

-

CCQM-K11.2 Determination of Glucose in Human Serum and CCQM-K12.2 Determination of Creatinine in Human Serum Final Report Source: Bureau International des Poids et Mesures (BIPM) URL:[Link]

-

PubChem Compound Summary for CID 588, Creatinine Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Application Note: Advanced Sample Preparation and Derivatization Strategies for GC-MS Analysis of Creatinine TMS Derivatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Human Urine and Serum Analytes: Creatinine, 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one (Mono-TMS intermediate), and N,N,O-tris(trimethylsilyl)creatinine (Tris-TMS target)

Introduction & Mechanistic Insights

The precise quantification of creatinine (2-amino-1-methyl-5H-imidazol-4-one) is a cornerstone of clinical diagnostics and pharmacokinetic studies, serving as the primary endogenous biomarker for renal clearance[1][2]. While liquid chromatography is frequently employed, Gas Chromatography-Mass Spectrometry (GC-MS) provides unparalleled orthogonal selectivity and sensitivity, particularly when coupled with stable isotope dilution[2].

However, creatinine is highly polar, non-volatile, and exists in a keto-enol tautomeric equilibrium. Direct GC injection is impossible. The analyte must be converted into a volatile derivative. Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is the gold standard[3][4].

The Causality of Silylation & The Mono-TMS QC Check

When creatinine reacts with a silylating agent, the active protons on the exocyclic primary amine and the enol-hydroxyl group are sequentially replaced by trimethylsilyl (TMS) groups[1][4].

The initial reaction yields 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one , the mono-TMS derivative. While volatile, stopping the reaction at this intermediate state leads to split chromatographic peaks, poor reproducibility, and signal degradation. To achieve a self-validating system , the derivatization must be driven to the thermodynamic sink: the highly stable N,N,O-tris(trimethylsilyl) derivative[1][5]. By monitoring the GC-MS chromatogram for the absence of the mono-TMS species, analysts can internally validate that the derivatization reaction went to 100% completion.

Caption: Silylation pathway of creatinine forming volatile mono- and tris-TMS derivatives.

Experimental Protocol: A Self-Validating Workflow

The following protocol relies on the principle of complete desiccation and isotopic internal standardization. Silylating reagents are highly moisture-sensitive; residual water will preferentially hydrolyze BSTFA into hexamethyldisiloxane (HMDSO), starving the creatinine of reagent and stalling the reaction at the mono-TMS phase[4].

Reagents Required

-

Derivatization Agent: BSTFA containing 1% Trimethylchlorosilane (TMCS). The TMCS acts as a critical Lewis acid catalyst to drive the silylation of the sterically hindered secondary amine groups[3].

-

Internal Standard (IS): [methyl- 2 H 3 ]creatinine (d3-creatinine)[1].

-

Solvents: Absolute ethanol or anhydrous acetonitrile (for azeotropic drying).

Step-by-Step Methodology

-

Sample Aliquoting & IS Spiking: Transfer 10 µL of human urine (or 50 µL of deproteinized serum) into a 1.5 mL glass micro-vial. Immediately spike with 10 µL of a 20 mM d3-creatinine working solution. Logic: Early introduction of the IS corrects for any volumetric losses during subsequent drying steps.

-

Primary Desiccation: Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen gas at 40 °C[4][5].

-

Azeotropic Drying (Critical Step): Reconstitute the dried residue in 50 µL of absolute ethanol. Vortex for 10 seconds, then evaporate to absolute dryness again. Logic: Biological matrices trap water in hydration shells. Ethanol forms an azeotrope with water, ensuring 100% removal of trace moisture that would otherwise quench the BSTFA.

-

Silylation Reaction: Add 100 µL of BSTFA + 1% TMCS to the completely dry residue[5].

-

Incubation: Seal the vial with a PTFE-lined cap and incubate in a heating block at 60 °C for exactly 60 minutes[1][5]. Logic: This specific thermal energy overcomes the activation barrier required to convert the mono-TMS intermediate (1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one) entirely into the N,N,O-tris(TMS) derivative.

-

GC-MS Injection: Transfer the cooled mixture to a GC autosampler vial with a glass micro-insert. Inject 1 µL in splitless mode[5][6].

Caption: GC-MS sample preparation workflow for creatinine TMS derivatization.

Data Presentation & Instrumental Parameters

To maximize the signal-to-noise ratio and eliminate matrix interferences common in biological fluids, Negative-Ion Chemical Ionization (NICI) is recommended over standard Electron Ionization (EI)[1][5]. The heavy silylation of the tris-TMS derivative makes it highly receptive to electron capture.

Table 1: GC-MS Quantitative Parameters for Creatinine Derivatives

| Analyte | Target Derivative Form | Retention Time | Ionization Mode | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Creatinine | N,N,O-tris(TMS) | 8.9 min | NICI | 271 | - |

| d3-Creatinine (IS) | N,N,O-tris(TMS) | 8.9 min | NICI | 274 | - |

| Creatinine | N,N,O-tris(TMS) | 8.9 min | PICI | 256 | 272 |

| d3-Creatinine (IS) | N,N,O-tris(TMS) | 8.9 min | PICI | 259 | 275 |

| Creatinine | Mono-TMS* | Variable | NICI / PICI | Monitor for QC | Monitor for QC |

*Note: The detection of the mono-TMS derivative (1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one) indicates incomplete derivatization, usually due to residual moisture or expired BSTFA reagent. If detected, the sample preparation must be repeated.

Chromatographic Conditions

-

Column: TR-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane), 30 m × 0.25 mm i.d., 0.25 µm film thickness[6].

-

Injection: 1 µL, Splitless mode, Inlet temperature 250 °C[6].

-

Oven Program: 40 °C (hold 1 min) → 15 °C/min to 70 °C (hold 1 min) → 6 °C/min to 330 °C (hold 10 min)[6].

References

- GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine Source: PubMed (N

- GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine (Full Text)

- A Comparative Guide to Silylation Reagents for GC-MS Analysis in Complex M

- Simultaneous Determination of Creatinine and Creatine in Human Serum by Double-Spike Isotope Dilution Source: Analytical Chemistry - ACS Public

- GC-MS Sample Preparation Source: Organom

- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz

Sources

- 1. GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organomation.com [organomation.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]

Application Note: GC-EI-MS Selected-Ion Monitoring (SIM) Methodological Framework for 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one

Executive Summary & Analytical Context

Creatinine (2-amino-1-methyl-5H-imidazol-4-one) is a ubiquitous endogenous biomarker utilized universally to evaluate renal function and normalize the urinary excretion rates of xenobiotics and endogenous metabolites. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently employed, Gas Chromatography-Mass Spectrometry (GC-MS) remains a gold standard for metabolic profiling due to its unmatched chromatographic resolution and highly reproducible electron ionization (EI) fragmentation libraries.

Because creatinine is highly polar and non-volatile, it must undergo chemical derivatization prior to GC-MS analysis. While exhaustive silylation yields di- or tri-trimethylsilyl (TMS) derivatives, precisely controlled derivatization targets the primary amine to synthesize 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one (commonly referred to as Mono-TMS Creatinine) [1]. This application note provides a comprehensive, self-validating protocol and the exact Selected-Ion Monitoring (SIM) parameters required to quantify this specific derivative with high fidelity.

Physicochemical & Mass Spectrometric Properties

Understanding the precise molecular characteristics of the target analyte is the foundational step in SIM method development. The addition of a single TMS group replaces an active hydrogen, significantly lowering the boiling point and preventing column adsorption.

Table 1: Target Analyte Properties

| Parameter | Specification |

| IUPAC / Target Name | 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one |

| Common Nomenclature | Mono-TMS Creatinine |

| Empirical Formula | C₇H₁₅N₃OSi |

| Molecular Weight | 185.30 g/mol |

| Monoisotopic Mass | 185.098 Da |

| Derivatization Reagent | BSTFA or MSTFA + 1% TMCS |

| Internal Standard (IS) | Creatinine-d₃ (Mono-TMS derivative: m/z 188) |

Mechanistic Causality of Derivatization

Derivatization is not merely a procedural step; it is a complex thermodynamic and kinetic reaction. Silylation utilizing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the exocyclic amine of creatinine with a TMS group (-Si(CH₃)₃).

Causality of Reagent Selection: We utilize BSTFA supplemented with 1% Trimethylchlorosilane (TMCS). TMCS acts as a Lewis acid catalyst. It increases the silylation potential, driving the nucleophilic attack of the creatinine amine group onto the silicon atom of the silyl donor [2].

Causality of Anhydrous Conditions: Silylation reagents are highly moisture-sensitive. The presence of trace water will rapidly hydrolyze BSTFA into hexamethyldisiloxane, quenching the reaction and leading to poor analytical reproducibility. Therefore, rigorous evaporation under nitrogen is an absolute prerequisite.